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Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a critical regulator of metabolic and inflammatory processes. Activated by
medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 signaling
modulates insulin sensitivity, glucose homeostasis, adipogenesis, and inflammatory responses.
This technical guide provides an in-depth overview of the physiological functions of GPR120
agonists, detailed experimental protocols for their study, and a summary of their quantitative
effects. The intricate signaling pathways governed by GPR120 are also visually represented to
facilitate a comprehensive understanding of its mechanism of action, highlighting its potential
as a therapeutic target for metabolic and inflammatory diseases.

Introduction to GPR120

GPR120 is a class A G protein-coupled receptor that functions as a sensor for free fatty acids
(FFAS).[1] It is expressed in a variety of tissues, playing a key role in metabolic and
inflammatory signaling.[1][2] Notably, high expression levels are found in adipocytes, pro-
inflammatory macrophages, and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its
activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists initiates a
cascade of intracellular events with significant physiological consequences, making it a
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promising target for the treatment of type 2 diabetes, obesity, and chronic inflammatory
conditions.[5][6]

Physiological Functions of GPR120 Agonists

The activation of GPR120 by its agonists elicits a broad range of physiological responses,
primarily centered on metabolic regulation and the modulation of inflammation. These functions
are mediated through two main signaling pathways: the Gag/11 pathway and the [3-arrestin-2
pathway.[7]

Metabolic Regulation

GPR120 plays a pivotal role in maintaining metabolic homeostasis through its actions on
various cell types, including adipocytes, pancreatic islet cells, and enteroendocrine cells.[8]

In adipocytes, GPR120 activation enhances insulin sensitivity and promotes glucose uptake.[7]
This is primarily mediated through the Gag/11 signaling pathway, which leads to the
translocation of GLUT4 to the cell membrane.[7] GPR120 agonists have been shown to
improve glucose tolerance and decrease hyperinsulinemia in obese mice.[9] Furthermore,
GPR120 activation in pancreatic [3-cells can augment glucose-stimulated insulin secretion
(GSIS).[10]

GPR120 is involved in the differentiation of preadipocytes into mature adipocytes, a process
known as adipogenesis.[2][11] Its expression increases during adipocyte differentiation, and
GPR120 signaling promotes this process by increasing the expression of peroxisome
proliferator-activated receptor-gamma (PPARY), a master regulator of adipogenesis.[2]

In the gastrointestinal tract, GPR120 is expressed in enteroendocrine L and K cells.[2]
Activation of GPR120 in these cells stimulates the secretion of incretin hormones such as
glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8]
These hormones, in turn, enhance pancreatic insulin secretion in a glucose-dependent manner.

Anti-inflammatory Effects

A crucial function of GPR120 is its potent anti-inflammatory activity, particularly in
macrophages.[3][6] Chronic low-grade inflammation is a key contributor to insulin resistance in
obesity.[3]
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GPR120 activation in macrophages, primarily through the 3-arrestin-2 pathway, inhibits pro-
inflammatory signaling cascades.[7] Ligand-bound GPR120 recruits -arrestin-2, which then
interacts with and inhibits TAK1 binding protein 1 (TAB1), preventing the activation of the pro-
inflammatory kinase TAK1.[3] This leads to the suppression of downstream pathways, including
NF-kB and JNK, resulting in reduced production of pro-inflammatory cytokines like TNF-a and
IL-6.[7][12] GPR120 activation also promotes the polarization of macrophages towards an anti-
inflammatory M2 phenotype.[12]

In macrophages, GPR120 activation has been shown to facilitate cholesterol efflux, the process
of removing excess cholesterol from cells.[13] This is achieved through the activation of the
AMPK signaling pathway, which upregulates the expression of the cholesterol transporters
ABCA1 and ABCGL1.[13] This function suggests a potential role for GPR120 agonists in
mitigating atherosclerosis.[13]

GPR120 Signaling Pathways

The diverse physiological effects of GPR120 agonists are a result of the activation of distinct
downstream signaling pathways in different cell types. The two primary pathways are the
Gag/11-mediated pathway and the (B-arrestin-2-mediated pathway.

Gag/11 Signaling Pathway
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Caption: GPR120 Gag/11 Signaling Pathway.

Upon agonist binding, GPR120 couples to the Gaqg/11 protein, leading to the activation of
phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of
calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade
ultimately leads to various cellular responses, including increased insulin and GLP-1 secretion,
and enhanced glucose uptake in adipocytes.[1][7]

B-Arrestin-2 Signaling Pathway
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Caption: GPR120 B-Arrestin-2 Signaling Pathway.

The anti-inflammatory effects of GPR120 are primarily mediated by the B-arrestin-2 signaling
pathway.[7] Following agonist-induced phosphorylation of the receptor by G protein-coupled
receptor kinases (GRKSs), B-arrestin-2 is recruited to the intracellular domain of GPR120.[16]
The GPR120/B-arrestin-2 complex then internalizes and interacts with TAB1, preventing its
association with TAK1.[12] This blockade of TAK1 activation inhibits downstream pro-
inflammatory signaling through the NF-kB and JNK pathways.[12] This pathway is central to the
anti-inflammatory actions of GPR120 agonists in macrophages.[12]

Quantitative Data on GPR120 Agonists

The potency and efficacy of various GPR120 agonists have been characterized in a range of in
vitro assays. The following table summarizes key quantitative data for some commonly studied
agonists.
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. ) ] EC50/pEC5 Reference(s
Agonist Assay Type Species Cell Line |
TUG-891 Calcium Flux Human CHO 43.7 nM [7]
B-Arrestin-2

) Human - pEC50=7.36 [6]

Recruitment
B-Arrestin-2
] Mouse - pEC50=7.77 [6]
Recruitment
) Taste Bud
Calcium Flux Mouse 10 uM [17]
Cells

GSK137647A  Calcium Flux Human - pEC50 =6.3 [3]
Calcium Flux Mouse - pEC50 =6.2 [3]
Calcium Flux Rat - pEC50 =6.1 [3]
Calcium Flux - - 501 nM [2]

Calcium Flux
Compound A ] Human/Mous

/ B-Arrestin-2 - ~0.35 uM [51[18][19]
(CpdA) ] e

Recruitment
Linoleic Acid Calcium Flux Human - pPEC50=5.16 [1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
physiological functions of GPR120 agonists.

In Vitro Assays

Load cells with a
calcium-sensitive dye
(e.g., Fluo-4 AM)

Plate GPR120-expressing
cells (e.g., CHO)

Incubate for 45-60 min
at37°C

Wash cells to remove Add GPR120 agonist Measure fluorescence
extracellular dye intensity over time
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Caption: GPR120 Calcium Flux Assay Workflow.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://labchem-wako.fujifilm.com/jp/category/cell_culture/cell_lines/library/docs/25001_doc48.pdf
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.researchgate.net/figure/Oral-glucose-and-lard-oil-tolerance-tests-to-GPR120-Total-GIP-A-glucose-C-and_fig2_270005400
https://bms.kr/bms_email/email2024/24-0825_fcdi/calcuum-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4638144/
https://www.cosmobio.co.jp/product/backing/pdf/drx_um_pharr_0812v1.pdf
https://www.benchchem.com/product/b3028133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This assay measures the increase in intracellular calcium concentration following GPR120
activation.

Cell Culture: Culture CHO or HEK293 cells stably expressing GPR120 in a 96-well plate until
they reach confluency.[20]

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with
a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often in the presence of
Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.
[15]

Cell Washing: Gently wash the cells twice with HBSS to remove excess extracellular dye.[15]

Compound Incubation and Measurement: Place the plate in a fluorescence microplate
reader. Establish a baseline fluorescence reading. Inject the GPR120 agonist at various
concentrations and immediately begin kinetic reading of fluorescence intensity (e.qg.,
excitation at 494 nm and emission at 516 nm for Fluo-4) for several minutes to capture the
calcium transient.[15]

szl[eafggé)o mlHdd detection reagerHeasuve Iuminescencw

Click to download full resolution via product page
Caption: GPR120 B-Arrestin Recruitment Assay Workflow.

This assay quantifies the interaction between GPR120 and B-arrestin upon agonist stimulation,
often using enzyme fragment complementation (EFC) technology.

e Cell Culture: Use a cell line engineered to co-express GPR120 tagged with a ProLink (PK)
fragment and B-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter
cells). Plate the cells in a 384-well plate and incubate overnight.[7][13]

e Agonist Stimulation: Add the GPR120 agonist at various concentrations to the cells. Incubate
for a period sufficient to allow for receptor-arrestin interaction (typically 90 minutes) at 37°C.

[7]
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Detection: Add the detection reagent containing the substrate for the complemented enzyme.
Incubate at room temperature to allow for signal development.[1]

Measurement: Measure the chemiluminescent signal using a plate reader. The signal
intensity is proportional to the extent of GPR120-B-arrestin recruitment.[1]

Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages in a
12-well plate.[21]

Stimulation: Pre-treat the macrophages with the GPR120 agonist for 1 hour. Then, stimulate
the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 0.5 pg/ml) for
6-18 hours.[21][22]

Supernatant Collection: Collect the cell culture supernatant.[22]

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-
a, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an enzyme-
linked immunosorbent assay (ELISA).[22]

Cell Culture and Differentiation: Culture preadipocytes (e.g., 3T3-L1) and differentiate them
into mature adipocytes.

Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate with the
GPR120 agonist for 30 minutes at 37°C.[10]

Insulin Stimulation: Add insulin (e.g., 10 nM) and incubate for an additional 30 minutes.[10]

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose or a fluorescent
glucose analog.[6]

Measurement: After a defined period, stop the uptake by washing with ice-cold PBS. Lyse
the cells and measure the amount of internalized labeled glucose using a scintillation counter
or fluorescence plate reader.[6][10]

Cell Culture: Culture an enteroendocrine cell line that secretes GLP-1, such as STC-1 or
GLUTag cells, in a multi-well plate.[18]
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» Stimulation: Wash the cells and incubate them with the GPR120 agonist in a suitable buffer
for a specified time (e.g., 2 hours).[18]

o Supernatant Collection: Collect the supernatant.

e GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a
commercially available ELISA kit.[23]

In Vivo Assays
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Caption: Oral Glucose Tolerance Test (OGTT) Workflow.
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This test assesses the ability of an animal to clear a glucose load from the blood, providing an
indication of insulin sensitivity.

e Animal Preparation: Fast mice overnight (approximately 16-18 hours) with free access to
water.[24]

» Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting
blood glucose levels (t=0).[24]

e Agonist Administration: Administer the GPR120 agonist, typically by oral gavage, 30 minutes
prior to the glucose challenge.

e Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.

[4]

e Blood Sampling: Collect blood samples from the tail vein at various time points after the
glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[25]

e Glucose Measurement: Measure blood glucose concentrations in the collected samples
using a glucometer. The results are typically plotted as blood glucose concentration versus
time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[25]

Conclusion

GPR120 is a multifaceted receptor with significant implications for metabolic health and the
control of inflammation. Agonists of GPR120 have demonstrated promising therapeutic
potential in preclinical models of obesity, type 2 diabetes, and inflammatory disorders. The
detailed physiological functions, signaling pathways, and experimental protocols outlined in this
guide provide a comprehensive resource for researchers and drug development professionals
seeking to further investigate and harness the therapeutic potential of GPR120. A thorough
understanding of its complex biology is essential for the successful development of novel
GPR120-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.mmpc.org/shared/document.aspx?id=362&docType=Protocol
https://www.mmpc.org/shared/document.aspx?id=362&docType=Protocol
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-ujjeukn.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9795999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9795999/
https://www.benchchem.com/product/b3028133?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. cosmobio.co.jp [cosmobio.co.jp]

o 2. researchgate.net [researchgate.net]
e 3. bu.edu [bu.edu]

e 4. protocols.io [protocols.io]

e 5. bms.kr [oms.kr]

e 6. AGprl20 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. Measurement of B-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual -
NCBI Bookshelf [ncbi.nlm.nih.gov]

e 8. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic
efficacy - PMC [pmc.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]

e 10. An optimised protocol for the investigation of insulin signalling in a human cell culture
model of adipogenesis - PMC [pmc.ncbi.nim.nih.gov]

e 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nim.nih.gov]

e 12. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose
tissue - PMC [pmc.nchbi.nlm.nih.gov]

e 13. PathHunter® eXpress cyno GPR120 CHO-K1 (3-Arrestin GPCR Assay [discoverx.com]

e 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 15. benchchem.com [benchchem.com]

e 16. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug
Discovery - PMC [pmc.ncbi.nim.nih.gov]

e 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
e 18. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nim.nih.gov]

e 19. ABroad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag
Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium
Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

e 20. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.cosmobio.co.jp/product/backing/pdf/drx_um_pharr_0812v1.pdf
https://www.researchgate.net/figure/Oral-glucose-and-lard-oil-tolerance-tests-to-GPR120-Total-GIP-A-glucose-C-and_fig2_270005400
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-ujjeukn.pdf
https://bms.kr/bms_email/email2024/24-0825_fcdi/calcuum-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538279/
https://www.researchgate.net/figure/Calcium-Flux-Assay-Protocol_tbl1_228098914
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4093656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107682/
https://www.discoverx.com/catalog/pathhunter-express-cyno-gpr120-cho-k1-beta-arrestin-gpcr-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC12639432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12639432/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Calcium_Flux_Assays_Using_PF_06465469.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154576/
https://labchem-wako.fujifilm.com/jp/category/cell_culture/cell_lines/library/docs/25001_doc48.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4638144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4638144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4638144/
https://www.mdpi.com/1420-3049/27/24/9018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 21. spandidos-publications.com [spandidos-publications.com]
e 22. scispace.com [scispace.com]

e 23. researchgate.net [researchgate.net]

e 24. mmpc.org [mmpc.org]

e 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [GPR120 Agonists: A Technical Guide to Physiological
Functions and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028133#gpr120-agonist-1-physiological-functions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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